molecular formula C38H31F3O3SSi B6310298 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate CAS No. 1799510-57-8

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate

Cat. No. B6310298
CAS RN: 1799510-57-8
M. Wt: 652.8 g/mol
InChI Key: XBDDHLAHRITDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate (TPSN) is an organosilicon compound used in a variety of applications in organic and inorganic chemistry. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide. It is a versatile reagent for synthesis and catalysis, and has been used in a wide range of reactions, including esterification, deprotonation, and nucleophilic substitution.

Scientific Research Applications

Enantioselective Synthesis

The reaction of 2-(trimethylsilyl)phenyl triflate with aroylacetones, as demonstrated by Okuma et al. (2015), is a significant application. This process produces 4-aryl-2-naphthols, which are further oxidized enantioselectively to yield 4,4′-biaryl-1,1′-binaphthols. This approach showcases the utility of trimethylsilyl triflate in synthesizing complex, chiral organic compounds (Okuma, Horigami, Nagahora, & Shioji, 2015).

Rearrangement Reactions

Trimethylsilyl trifluoroacetate (TMSTFA), a related compound, demonstrates selective reactivity in rearranging cyclopropyl ketones, as observed by Demuth, Mikhail, and George (1981). This process involves high regioselectivity, converting aro-semibullvalenes to arobarrelenes. Such rearrangements underline the role of trimethylsilyl triflates in facilitating structural transformations in organic molecules (Demuth, Mikhail, & George, 1981).

Catalyst in Cycloaddition Reactions

Yang et al. (2018) explored the role of triflate salts, including those with trimethylsilyl groups, as catalysts in cycloaddition reactions. These reactions are crucial for synthesizing oxazolidinones, highlighting the catalytic versatility of trimethylsilyl triflates in organic synthesis (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).

Silylation and Nucleophilic Reactions

Noyori, Murata, and Suzuki (1981) identified trimethylsilyl triflate as a powerful silylating agent and catalyst for nucleophilic reactions in aprotic media. This underscores its significance in imparting selective silylation to various organic compounds (Noyori, Murata, & Suzuki, 1981).

Generation of Hetarynes

Pozo et al. (2021) discussed the reaction involving 2-(trimethylsilyl)thiophen-3-yl triflate, leading to the generation of complex compounds like 4,5,6,7-tetraphenylbenzo[b]thiophene. This study provides insights into the generation and trapping of hetarynes, a crucial aspect in the synthesis of heterocyclic compounds (Pozo, Cobas, Peña, Guitián, & Pérez, 2021).

properties

IUPAC Name

(5,6,7,8-tetraphenyl-3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H31F3O3SSi/c1-46(2,3)33-25-31-30(24-32(33)44-45(42,43)38(39,40)41)34(26-16-8-4-9-17-26)36(28-20-12-6-13-21-28)37(29-22-14-7-15-23-29)35(31)27-18-10-5-11-19-27/h4-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDDHLAHRITDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C(=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H31F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Reactant of Route 4
Reactant of Route 4
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.